Cas no 1349702-20-0 ((S,S)-1,1,1-TRIFLUORO-3-METHYL-2-PENTYLAMINE)

(S,S)-1,1,1-Trifluoro-3-methyl-2-pentylamine is a chiral amine compound featuring a trifluoromethyl group and a branched alkyl chain. Its stereospecific (S,S) configuration makes it valuable in asymmetric synthesis and pharmaceutical applications, where enantioselectivity is critical. The trifluoromethyl group enhances metabolic stability and lipophilicity, potentially improving bioavailability in drug development. The compound's structural rigidity and fluorine substitution also contribute to its utility as a building block for agrochemicals and specialty materials. Its well-defined chirality allows for precise control in catalytic reactions, making it a preferred intermediate for synthesizing biologically active molecules. High purity and consistent performance ensure reliability in research and industrial applications.
(S,S)-1,1,1-TRIFLUORO-3-METHYL-2-PENTYLAMINE structure
1349702-20-0 structure
Product Name:(S,S)-1,1,1-TRIFLUORO-3-METHYL-2-PENTYLAMINE
CAS No:1349702-20-0
MF:C6H12F3N
MW:155.161392211914
CID:4591452
PubChem ID:52420859
Update Time:2025-05-28

(S,S)-1,1,1-TRIFLUORO-3-METHYL-2-PENTYLAMINE Chemical and Physical Properties

Names and Identifiers

    • (S,S)-1,1,1-Trifluoro-3-methyl-2-pentylamine
    • (S)-1,1,1-Trifluoro-3-methyl-2-pentylamine
    • (2s,3s)-1,1,1-Trifluoro-3-methylpentan-2-amine
    • 1349702-20-0
    • AKOS037653010
    • FS-6455
    • EN300-392742
    • CS-0279161
    • AT14511
    • (S,S)-1,1,1-TRIFLUORO-3-METHYL-2-PENTYLAMINE
    • MDL: MFCD19982695
    • Inchi: 1S/C6H12F3N/c1-3-4(2)5(10)6(7,8)9/h4-5H,3,10H2,1-2H3/t4-,5-/m0/s1
    • InChI Key: IIRLSLVVRQOEDF-WHFBIAKZSA-N
    • SMILES: C(F)(F)(F)[C@@H](N)[C@@H](C)CC

Computed Properties

  • Exact Mass: 155.09218387g/mol
  • Monoisotopic Mass: 155.09218387g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 3
  • Complexity: 99.7
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 26Ų

(S,S)-1,1,1-TRIFLUORO-3-METHYL-2-PENTYLAMINE Pricemore >>

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